3-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea; hydron; chloride
Description
Structure
2D Structure
Properties
CAS No. |
57470-78-7 |
|---|---|
Molecular Formula |
C20H34ClN3O4 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydron;chloride |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H |
InChI Key |
VKJHTUVLJYWAEY-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.[Cl-] |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
57470-78-7 |
Related CAS |
56980-93-9 (Parent) |
Synonyms |
Celiprolol Celiprolol Hydrochloride Celiprolol Monohydrochloride Celiprolol, (+,-)-Isomer Celiprolol, (R)-Isomer Celiprolol, (S)-Isomer Celiprolol, Monohydrochloride, (R)-Isomer Celiprolol, Monohydrochloride, (S)-Isomer Hydrochloride, Celiprolol Monohydrochloride, Celiprolol N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea REV 5320A REV-5320A REV5320A Selectol ST 1396 ST-1396 ST1396 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Celiprolol Hydrochloride
Adrenergic Receptor Interactions and Signal Transduction
Celiprolol's primary mechanism involves its interaction with adrenergic receptors, leading to a cascade of intracellular signaling events that modulate cardiovascular function.
β1-Adrenergic Receptor Binding and Antagonistic Effects
Celiprolol (B1668369) acts as a selective antagonist at β1-adrenergic receptors, which are predominantly located in the heart. patsnap.comnih.gov This blockade is central to its therapeutic effects. The affinity of celiprolol for β1-receptors is a key determinant of its action.
Celiprolol competitively inhibits the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-adrenergic receptors. patsnap.com By occupying these receptor sites, celiprolol prevents the initiation of the signaling cascade that would normally be triggered by these stress hormones. This competitive antagonism leads to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of heart contractions (negative inotropic effect), ultimately lowering myocardial oxygen demand. patsnap.comnih.gov
The binding of catecholamines to β1-adrenergic receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.org This, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels. revespcardiol.orgtandfonline.com This phosphorylation increases the influx of calcium ions (Ca2+) into cardiomyocytes, a critical step for muscle contraction. tandfonline.comaccessscience.com
By blocking β1-receptors, celiprolol attenuates this signaling pathway, resulting in a reduction of intracellular calcium influx. tandfonline.com This decrease in available calcium contributes to the negative inotropic effect, or the reduction in the force of myocardial contraction. nih.gov The therapeutic efficacy of celiprolol can be diminished when used in combination with calcium-containing compounds. drugbank.comdrugbank.com
β2-Adrenergic Receptor Partial Agonism and Associated Cellular Responses
A distinguishing feature of celiprolol is its partial agonist activity at β2-adrenergic receptors. patsnap.comnih.gov This means that while it binds to these receptors, it elicits a response that is weaker than that of a full agonist.
Celiprolol's partial agonism at β2-receptors is also referred to as intrinsic sympathomimetic activity (ISA). patsnap.com This activity leads to the relaxation of smooth muscles, particularly in the vasculature and airways. tandfonline.comnih.gov At the cellular level, the binding of celiprolol to β2-receptors can stimulate a modest increase in cAMP production, especially in the presence of other agents like forskolin (B1673556) that amplify the adenylyl cyclase response. nih.gov This ISA is thought to contribute to celiprolol's vasodilatory properties and its favorable profile in patients with respiratory conditions, as it may mitigate the bronchoconstriction sometimes seen with non-selective beta-blockers. patsnap.comnih.gov Studies in pithed rats have shown that celiprolol can produce a vasodepressor effect that is abolished by a selective β2-adrenoceptor antagonist. nih.gov
Nitric Oxide (NO) Production via Endothelial NO Synthase (eNOS)
PI3K-Akt Pathway Involvement in eNOS Activation
A key aspect of celiprolol's vasodilatory effect lies in its ability to stimulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator, nitric oxide (NO). patsnap.comnih.gov Research has elucidated that this activation is mediated through the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. nih.govnih.gov
Mechanisms of Vascular Smooth Muscle Relaxation
The relaxation of vascular smooth muscle induced by celiprolol is a multifactorial process. The primary contributor is its partial agonist activity at β2-adrenergic receptors, which are located on vascular smooth muscle cells. patsnap.compharmacyplanet.com Activation of these receptors leads to vasodilation. patsnap.com
Furthermore, as discussed previously, celiprolol's ability to stimulate nitric oxide production via the PI3K-Akt-eNOS pathway is a significant mechanism contributing to vasorelaxation. patsnap.com Some evidence also suggests that celiprolol may exert agonistic activity on β3-adrenoceptors, which have been identified in vascular tissues, including coronary arteries, and are known to mediate vasorelaxation. nih.govresearchgate.net One study demonstrated that celiprolol induced concentration-dependent relaxation in porcine coronary artery rings, an effect that was inhibited by selective β3-adrenoceptor antagonists. researchgate.net
However, it is worth noting that one in vitro study using isolated canine coronary and rat mesenteric arteries did not observe a direct relaxing effect of celiprolol. nih.gov This suggests that the vasodilatory actions of celiprolol in vivo may be more complex and potentially involve indirect mechanisms beyond direct action on the vascular smooth muscle itself. nih.gov
α2-Adrenergic Receptor Interactions
| Receptor Interaction | Effect of Celiprolol | Reference |
| β1-Adrenoceptor | Antagonist | nih.govpatsnap.com |
| β2-Adrenoceptor | Partial Agonist | nih.govpatsnap.com |
| β3-Adrenoceptor | Agonist (potential) | nih.govresearchgate.net |
| α2-Adrenoceptor | Weak Antagonist | nih.govpharmacyplanet.comwikipedia.org |
Non-Adrenergic Molecular Modulations
Beyond its direct interactions with adrenergic receptors, celiprolol influences other crucial molecular pathways that contribute to its cardiovascular effects.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Celiprolol has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. patsnap.com By reducing the sympathetic outflow to the kidneys, celiprolol can decrease the secretion of renin. patsnap.com A reduction in renin leads to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium and water retention. patsnap.comnih.govnih.gov This inhibition of the RAAS contributes to the antihypertensive effect of celiprolol. patsnap.com
Cellular Antioxidant Mechanisms
Celiprolol possesses notable antioxidant properties, which may contribute to its beneficial cardiovascular effects. patsnap.comoup.com Oxidative stress is implicated in the development of hypertension and atherosclerosis. patsnap.com Studies have indicated that celiprolol can act as a direct scavenger of oxygen radicals and reduce lipid peroxidation. oup.comscispace.com This antioxidant activity may help protect the vasculature from damage induced by reactive oxygen species (ROS). patsnap.comoup.com For instance, research in hypertensive rats demonstrated that celiprolol decreased oxidative stress and improved the number and function of endothelial progenitor cells, which are crucial for vascular repair. oup.com
Absence of Membrane Stabilizing Activity
Unlike some other beta-blockers, celiprolol does not possess membrane-stabilizing activity, also known as a "quinidine-like" or local anesthetic effect. nih.govnih.govresearchgate.net This property is related to the ability of a drug to interfere with the influx of sodium ions across the cell membrane, which can affect cardiac conduction. The lack of membrane stabilizing activity in celiprolol is a distinct feature of its pharmacological profile. nih.govpharmacyplanet.com
Preclinical Pharmacodynamic Characterization of Celiprolol Hydrochloride
In Vitro Receptor Binding and Functional Assays
Selectivity and Potency at Adrenergic Receptor Subtypes
In vitro radioligand binding assays have been instrumental in defining the receptor selectivity and potency of celiprolol (B1668369). These studies have consistently demonstrated celiprolol's higher affinity for β1-adrenoceptors compared to β2-adrenoceptors.
β-Adrenergic Receptors: Celiprolol displays a notable cardioselectivity, with a 35-fold higher affinity for β1-receptors in rat heart membranes compared to β2-receptors in rat reticulocyte membranes. nih.gov The inhibitory constant (Ki) values for celiprolol at β-adrenergic receptors range from 1.4 x 10-7 M to 8.3 x 10-6 M. nih.gov Against isoproterenol-stimulated adenylate cyclase in dog ventricular muscle, celiprolol exhibited a Ki of 2.6 x 10-7 M, which is approximately 1/20th the potency of propranolol (B1214883). nih.gov
Table 1: In Vitro Receptor Binding Affinity of Celiprolol
| Receptor Subtype | Tissue/System | Finding | Reference |
| β1-Adrenoceptor | Rat Heart Membranes | 35-fold higher affinity vs. β2 | nih.gov |
| β-Adrenoceptor | Various | Ki values: 1.4 x 10-7 to 8.3 x 10-6 M | nih.gov |
| α2-Adrenoceptor | Rat Cerebral Cortex | Selective antagonism vs. (3H)-yohimbine | nih.gov |
Agonist and Antagonist Functional Profiling
Celiprolol's functional profile is characterized by a combination of antagonist and partial agonist activities.
β1-Adrenoceptor Antagonism: As a β1-antagonist, celiprolol effectively blocks the effects of sympathoadrenal stimulation on the heart. nih.gov This action leads to a reduction in heart rate (negative chronotropic effect) and decreased cardiac contractility (negative inotropic effect) in the myocardium. nih.govpatsnap.com
β2-Adrenoceptor Partial Agonism: A key feature of celiprolol is its partial agonist activity at β2-adrenoceptors. nih.govpatsnap.comdrugbank.com This property is responsible for its vasodilatory effects, which helps to mitigate some of the side effects associated with non-selective beta-blockers, such as peripheral vasoconstriction. nih.govnih.gov The β2-agonism is also linked to its bronchodilatory properties. nih.gov
β3-Adrenoceptor Agonism: More recent studies suggest that celiprolol may also act as an agonist at β3-adrenoceptors. nih.gov Research on isolated porcine coronary arteries demonstrated that celiprolol induces vasorelaxation through a β3-adrenoceptor-dependent mechanism. nih.gov
Table 2: Functional Profile of Celiprolol at Adrenoceptors
| Receptor | Action | Consequence | Reference |
| β1-Adrenoceptor | Antagonist | Reduces heart rate and contractility | nih.govpatsnap.com |
| β2-Adrenoceptor | Partial Agonist | Vasodilation, bronchodilation | nih.govnih.gov |
| β3-Adrenoceptor | Agonist | Vasorelaxation | nih.gov |
| α2-Adrenoceptor | Weak Antagonist | Minimal contribution to overall effect | nih.govresearchgate.net |
Isolated Organ and Tissue Studies
Cardiovascular Tissue Responses (e.g., Arterial and Venous Relaxation)
Studies using isolated human arteries and veins have shown that celiprolol can induce relaxation, with ED50 values in the range of 40-50 µM. caymanchem.com This vasodilatory effect is a direct consequence of its β2-agonist activity. nih.govresearchgate.net Furthermore, research on isolated porcine coronary arteries has revealed that celiprolol can induce β3-adrenoceptor-dependent relaxation. nih.gov The vasodilation may also be partly mediated by the release of nitric oxide. nih.gov Mechanistic studies in isolated cat tracheal rings have indicated that the relaxing activity of celiprolol is not due to competitive antagonism of serotonin, histamine (B1213489), leukotriene, or prostaglandin (B15479496) F2 alpha receptors, nor is it due to stimulation of histamine H2 receptors or inhibition of phosphodiesterases. nih.gov
Myocardial Contractility and Heart Rate Modulation in Ex Vivo Models
In ex vivo models, celiprolol's effects on myocardial contractility and heart rate are consistent with its receptor binding profile. Its β1-antagonism leads to a decrease in cardiac contractility and heart rate. nih.govpatsnap.com However, unlike traditional beta-blockers, celiprolol does not typically depress cardiac function at rest. drugbank.comnih.gov In fact, it has been observed to have mild cardiostimulatory actions that are not mediated by β1-stimulation, as they are not abolished by propranolol. nih.gov Some studies in isolated atrial tissue suggest these mild positive inotropic and chronotropic effects may be mediated by cardiac β2-adrenoceptors or a non-β-mediated action. researchgate.net
In Vivo Animal Model Investigations (Mechanistic Focus)
In vivo studies in animal models have further elucidated the mechanistic underpinnings of celiprolol's pharmacological actions.
In catecholamine-depleted, anesthetized rats, celiprolol produced dose-dependent increases in heart rate and decreases in blood pressure. nih.gov These effects were shown to be mediated by stimulation of cardiac β1- and vascular β2-adrenoceptors, respectively. nih.gov The tachycardic effects were inhibited by the β1-antagonist betaxolol, while the hypotensive effects were antagonized by the β2-antagonist ICI 118,551. nih.gov These findings confirm that celiprolol possesses both β1-agonist and β2-agonist properties in vivo. nih.gov
In a rabbit model of myocardial ischemia, celiprolol was found to reduce myocardial infarct size and increase the production of nitric oxide (NO). caymanchem.com Similarly, in open-chest dogs with induced myocardial ischemia, celiprolol increased coronary blood flow and improved myocardial contractility and metabolism through an NO-dependent mechanism. nih.gov The beneficial effects of celiprolol in these models were not blocked by a β2-antagonist, suggesting a mechanism independent of β-adrenoceptor blockade. nih.gov Further studies in rats have shown that celiprolol can stimulate the expression and phosphorylation of endothelial NO synthase in cardiac myocytes. caymanchem.com
Investigations into the absorption of celiprolol in conscious dogs have suggested the involvement of a non-linear, saturable secretion component in its intestinal uptake, potentially involving a carrier protein. nih.gov Studies in mice have also pointed to the role of influx and efflux transport systems in its gastrointestinal absorption. nii.ac.jp
Attenuation of Sympathetic Stimulation Responses
Celiprolol hydrochloride effectively moderates the body's response to sympathetic stimulation. Under conditions of stress, such as physical exercise, it attenuates the typical increases in heart rate (chronotropic response) and force of contraction (inotropic response). medicines.org.uke-lactancia.org This is a key mechanism in its therapeutic action. By blocking beta-1 adrenoceptors in the heart, celiprolol reduces the stimulating effects of catecholamines, thereby lessening the cardiac workload during periods of increased sympathetic drive. nih.gov However, at rest, it causes minimal impairment of cardiac function. medicines.org.uke-lactancia.org In preclinical animal studies, celiprolol was shown to moderate the positive chronotropic effects of sympathetic arousal without depressing resting cardiac output. nih.gov
Cardioprotective Effects (e.g., Myocardial Infarct Size Reduction via NO)
Preclinical studies have demonstrated the cardioprotective effects of celiprolol, particularly its ability to reduce the size of a myocardial infarct. This protective mechanism is closely linked to the production of nitric oxide (NO). nih.govcaymanchem.com In a rabbit model of myocardial infarction, celiprolol significantly reduced the infarct size in a dose-dependent manner. nih.gov This effect was found to be mediated by an increase in nitric oxide production and a reduction in superoxide (B77818) levels. nih.gov The administration of a nitric oxide synthase inhibitor, L-NAME, completely blocked the infarct size-reducing effect of celiprolol, confirming the crucial role of nitric oxide in this cardioprotective action. nih.gov Furthermore, celiprolol has been shown to increase coronary blood flow and improve myocardial ischemia through these NO-dependent mechanisms. nih.gov
Table 1: Effect of Celiprolol on Myocardial Infarct Size in a Rabbit Model
| Treatment Group | Infarct Size (% of Area at Risk) |
|---|---|
| Control | 46.2 ± 3.1% |
| Celiprolol (1 mg/kg/h) | 36.4 ± 1.7% |
| Celiprolol (10 mg/kg/h) | 25.4 ± 2.9% |
| Celiprolol + L-NAME | 40.4 ± 2.8% |
Data from a study in Japanese white rabbits subjected to 30 minutes of ischemia and 48 hours of reperfusion. nih.gov
Impact on Cardiac Remodeling and Vascular Elasticity (Nitric Oxide-Dependent Mechanisms)
Celiprolol has demonstrated beneficial effects on cardiac remodeling and vascular elasticity, again through mechanisms dependent on nitric oxide. In a study on deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, long-term treatment with celiprolol significantly ameliorated myocardial remodeling. nih.gov This included improvements in the wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis, which were associated with an increase in endothelial nitric oxide synthase (eNOS) expression in the left ventricle. nih.gov The stimulation of eNOS by celiprolol leads to increased NO production, which plays a role in vasodilation and the prevention of pathological remodeling. nih.govnih.gov Furthermore, by reducing mechanical stress on collagen fibers within the vascular wall, celiprolol may contribute to increased arterial elasticity. nih.gov
Endothelial Function Improvement and VCAM-1 Expression
Celiprolol has been shown to improve endothelial function and modulate the expression of vascular cell adhesion molecule-1 (VCAM-1). In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, celiprolol improved endothelial function in arteries. medchemexpress.com The mechanism for this improvement involves the activation of eNOS through the PI3K-Akt signaling pathway. nih.govmedchemexpress.com
Furthermore, celiprolol suppresses the expression of VCAM-1, a key molecule in the early stages of atherosclerosis. nih.govmedchemexpress.com This suppression is achieved through the inhibition of oxidative stress and the NF-κB signaling pathway. nih.govmedchemexpress.com By reducing the production of reactive oxygen species and inhibiting the expression of NAD(P)H oxidase subunits, celiprolol exerts an antioxidant effect that contributes to its beneficial vascular effects. nih.govoup.com
Metabolic Effects (e.g., Lipid and Lipoprotein Profiles)
Unlike many other beta-blockers, celiprolol has been shown to have no harmful effects on lipid and lipoprotein profiles and may even have mild beneficial effects. researchgate.netnih.gov In a study involving hypertensive patients, celiprolol was shown to reduce low-density lipoprotein cholesterol (LDL-C) and total cholesterol in individuals with hyperlipidemia. researchgate.netnih.gov Another study comparing celiprolol to propranolol found that while propranolol had adverse effects on triglycerides and high-density lipoprotein cholesterol (HDL-C), celiprolol slightly decreased triglycerides and increased HDL-C levels. nih.gov The total cholesterol to HDL-C ratio was also reduced by celiprolol in both hyperlipidemic and normolipidemic patients. nih.gov
Table 2: Comparative Effects of Celiprolol and Propranolol on Lipid Profiles
| Parameter | Celiprolol | Propranolol |
|---|---|---|
| Triglycerides | Slight decrease | Significant increase |
| HDL Cholesterol | 5% increase | Significant decrease |
| Total Cholesterol/HDL Cholesterol Ratio | Reduced | Significantly depressed |
Findings from a randomized, double-blind trial in hypertensive patients. nih.gov
Pharmacokinetic Research and Disposition of Celiprolol Hydrochloride
Absorption Processes
The absorption of celiprolol (B1668369) from the gastrointestinal tract is a complex process influenced by multiple factors, including dose, the presence of food, and the activity of membrane transporters.
Gastrointestinal Absorption Mechanisms
Celiprolol is incompletely but rapidly absorbed from the gastrointestinal tract. drugbank.commedicaldialogues.inmims.com The absorption process is non-linear, with the percentage of the dose absorbed increasing with the dose. drugfuture.com This dose-dependent bioavailability is approximately 30% at a 100 mg dose, rising to 70% for doses between 300–400 mg. nih.gov Following oral administration, peak plasma concentrations are typically reached within 2 to 3 hours. drugbank.comnih.gov As a hydrophilic agent, celiprolol is freely soluble in water and is primarily absorbed in the small intestine. nih.gov
The incomplete absorption from the gastrointestinal tract is a key characteristic of celiprolol. medicaldialogues.inmims.commims.com Studies in dogs have suggested that a non-linear, saturable secretion component in its uptake mechanism might contribute to its variable oral pharmacokinetics. nih.gov
Role of Membrane Transporters (e.g., P-glycoprotein, OATP-A/1A2)
The absorption and disposition of celiprolol are significantly influenced by the activity of membrane transporters. In vitro studies have identified celiprolol as a substrate for the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, and the influx transporters Organic Anion Transporting Polypeptide 1A2 (OATP1A2), encoded by SLCO1A2, and OATP2B1. nih.gov These transporters are expressed in various tissues, including the intestine, liver, and kidneys, playing a crucial role in the drug's pharmacokinetics. nih.gov
Genetic variations in the genes encoding these transporters can lead to interindividual variability in celiprolol exposure. nih.govnih.gov Studies have shown that certain genetic variants in ABCB1 and SLCO1A2 are associated with reduced plasma concentrations of celiprolol. nih.govnih.govresearchgate.net
Factors Influencing Bioavailability (e.g., food, co-administered compounds, fruit juice)
The bioavailability of celiprolol can be significantly affected by several external factors.
Food: The presence of food can markedly impair the bioavailability of celiprolol. drugbank.commedicaldialogues.inmims.comnih.govmims.com
Co-administered Compounds: Co-administration with certain drugs can also reduce celiprolol's bioavailability. These include chlorthalidone (B1668885), hydrochlorothiazide, and theophylline (B1681296). drugbank.commedicaldialogues.innih.gov Conversely, curcumin (B1669340) has been shown to increase the absorption of celiprolol in rats by down-regulating intestinal P-gp. nih.gov
Fruit Juice: Fruit juices, particularly orange and grapefruit juice, have been shown to substantially reduce the bioavailability of celiprolol. drugbank.comnih.govnih.gov This is attributed to the inhibition of OATP1A2 by components in the juice. nih.govresearchgate.net One study found that orange juice reduced the mean peak plasma concentration and the area under the plasma concentration-time curve of celiprolol by 89% and 83%, respectively. researchgate.netnih.govjfda-online.com Another study reported that 200 ml of orange juice administered within two hours of celiprolol intake reduced plasma concentrations by over 80%. mims.com.au Hesperidin, a flavonoid in orange juice, has been identified as a key component responsible for this inhibitory effect on intestinal absorption. nih.gov
| Factor | Effect on Celiprolol Bioavailability | Mechanism of Interaction |
| Food | Decreased | Impaired absorption drugbank.commedicaldialogues.inmims.comnih.govmims.com |
| Chlorthalidone | Decreased | Reduced bioavailability drugbank.commedicaldialogues.innih.gov |
| Hydrochlorothiazide | Decreased | Reduced bioavailability drugbank.commedicaldialogues.innih.gov |
| Theophylline | Decreased | Reduced bioavailability drugbank.commedicaldialogues.innih.gov |
| Orange Juice | Significantly Decreased | Inhibition of OATP1A2-mediated uptake nih.govresearchgate.netnih.govjfda-online.commims.com.aunih.gov |
| Grapefruit Juice | Significantly Decreased | Inhibition of OATP1A2-mediated uptake drugbank.comnih.govnih.gov |
| Curcumin | Increased (in rats) | Down-regulation of intestinal P-glycoprotein nih.gov |
Distribution Characteristics
Once absorbed, celiprolol is distributed throughout the body, with specific patterns of tissue distribution and plasma protein binding.
Tissue Distribution Patterns (excluding brain)
Celiprolol is a water-soluble, hydrophilic compound that is widely distributed to all tissues after absorption, with the notable exception of the brain, as it does not cross the blood-brain barrier. researchgate.netdrugbank.comnih.govnih.gov The volume of distribution is approximately 4.5 L/kg. drugbank.comnih.gov Due to its hydrophilic nature, its diffusion across the human placenta is 3–4 times lower than that of more lipophilic beta-blockers like propranolol (B1214883), timolol, and labetalol. nih.gov
Biotransformation Pathways
The metabolic fate of celiprolol hydrochloride has been a subject of investigation to understand its transformation within the body.
Celiprolol hydrochloride undergoes minimal metabolism in the body. researchgate.net Research indicates that only a very small fraction, approximately 1-3% of the administered dose, is metabolized. nih.gov This limited biotransformation suggests that the parent compound is the primary active moiety.
Furthermore, the first-pass effect, a phenomenon where the concentration of a drug is significantly reduced before it reaches the systemic circulation, is considered insignificant for celiprolol. nih.gov Following the administration of a 14C-labeled dose, the radioactivity was almost entirely recovered within 48 hours, further supporting the limited extent of its metabolism. nih.gov Studies in healthy volunteers have also shown no evidence of drug accumulation with repeated dosing over a seven-day period. researchgate.net
Table 1: Metabolism Characteristics of Celiprolol Hydrochloride
| Parameter | Finding | Source |
|---|---|---|
| Extent of Metabolism | 1-3% of the administered dose | nih.gov |
| First-Pass Effect | Insignificant | nih.gov |
| Drug Accumulation | No accumulation with chronic dosing | researchgate.net |
Consistent with its minimal metabolism, only minor metabolites of celiprolol have been identified. One such biotransformation product is Celiprolol-H2. acs.orgnih.gov This metabolite is formed through the reduction of the keto group present in the parent celiprolol molecule. acs.orgnih.gov This transformation is carried out by a highly regio- and enantioselective carbonyl reductase. acs.orgnih.gov The formation of Celiprolol-H2 has been observed to be more rapid in environments with high bacterial diversity. acs.orgnih.gov
Excretion Routes and Clearance Mechanisms
The elimination of celiprolol hydrochloride from the body occurs through multiple pathways, ensuring its effective clearance. The primary routes of excretion for celiprolol and its metabolites are via the urine and feces. researchgate.net
Celiprolol is cleared from the body through both renal and non-renal (hepatic and biliary) excretory pathways. nih.gov This dual mechanism of clearance is clinically significant, particularly in patients with impaired renal function. The drug is excreted in both the bile and urine in almost equal quantities. chalcogen.ro
Table 2: Excretion Profile of Celiprolol Hydrochloride
| Excretion Parameter | Details | Source |
|---|---|---|
| Primary Routes | Urine and Feces | researchgate.net |
| Clearance Mechanisms | Renal and Non-renal (Biliary) | nih.govchalcogen.ro |
| Urinary Excretion (Healthy Volunteers) | ~18.2% of dose excreted unchanged | chalcogen.ro |
| Fecal Excretion | Excreted in almost equal quantity to urine | chalcogen.ro |
| Enantiomer Excretion | No significant difference between R-(+)- and S-(-)-enantiomers in urine | acs.org |
Chemical Synthesis and Derivatization Research of Celiprolol Hydrochloride
Synthetic Methodologies and Chemical Transformations
The synthesis of celiprolol (B1668369) hydrochloride has evolved from initial routes that were challenged by low yields and the use of hazardous materials to more refined and industrially viable processes.
Reaction Pathways from Precursor Compounds (e.g., 4-chloronitrobenzene)
The initial steps of this synthetic route focus on the modification of the starting material to introduce the necessary functional groups. This includes the hydrolysis of the chloro group and subsequent acetylation of the resulting phenol. researchgate.netresearchgate.net This is followed by the reduction of the nitro group to an amine and acylation of this newly formed amine. researchgate.netresearchgate.net
Key Synthetic Steps (e.g., Fries Rearrangement, Williamson Etherification, Epoxide Ring Opening)
Several key chemical reactions are instrumental in the synthesis of celiprolol hydrochloride.
Williamson Etherification : This classic organic reaction is employed to form an ether from an organohalide and an alcohol. wikipedia.orgwvu.edu In the synthesis of celiprolol, it is used to introduce the epichlorohydrin-derived side chain. researchgate.netresearchgate.net This S_N2 reaction involves an alkoxide ion acting as a nucleophile, attacking an electrophilic carbon with a leaving group. wikipedia.org
Epoxide Ring Opening : The strained three-membered ring of an epoxide is susceptible to nucleophilic attack, making it a valuable intermediate in synthesis. mdpi.comrsc.orgnih.gov In the celiprolol synthesis pathway, the epoxide ring is opened by reaction with tert-butylamine (B42293) to install the final amino alcohol moiety. This reaction is a common strategy in the synthesis of beta-blockers. researchgate.net
Optimization of Synthetic Yields and Process Efficiency
A primary goal in the chemical synthesis of active pharmaceutical ingredients is the maximization of yield and process efficiency to ensure cost-effectiveness and sustainability. azom.comgd3services.com For celiprolol hydrochloride, research has focused on several areas to achieve these goals.
One significant improvement has been the optimization of the Fries rearrangement, which was a limiting step in earlier synthetic routes. researchgate.net By carefully selecting solvents and reaction temperatures, the yield and regioselectivity of this step have been substantially improved. Furthermore, eliminating steps like bromination and refining the etherification reaction have led to shorter synthetic routes and increased yields by over 20%. chinjmap.com
| Synthetic Step | Key Reagents/Conditions | Purpose | Reported Yield Improvement |
| Fries Rearrangement | Toluene-sulfolane co-solvent, 120°C | Migration of acetyl group | Substantially improved yield and regioselectivity researchgate.net |
| Williamson Etherification | Epichlorohydrin, base | Introduction of side chain | >20% increase by refining the reaction chinjmap.com |
| Epoxide Ring Opening | tert-butylamine | Installation of amino alcohol | Optimized for regioselectivity researchgate.net |
Chiral Synthesis and Enantiomeric Resolution
Celiprolol possesses a chiral center, and as such, exists as a pair of enantiomers. The stereochemistry of the molecule is crucial as different enantiomers can exhibit different pharmacological activities and side effect profiles. chalcogen.ro
Stereoselective Synthesis Approaches
The development of stereoselective methods to synthesize specific enantiomers of celiprolol is a key area of research. One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. uzh.chnumberanalytics.com Another strategy is the Sharpless asymmetric dihydroxylation of an aryl allyl ether, which introduces chirality into the molecule early in the synthetic sequence. researchgate.net This is followed by the conversion of the resulting diol into a cyclic sulfate (B86663) and then to the desired epoxide. researchgate.net
Analytical Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of the final product is critical. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a widely used method for the separation and quantification of celiprolol enantiomers. chalcogen.roresearchgate.netijcrcps.com Various chiral stationary phases (CSPs) have been successfully utilized, including those based on cellulose (B213188) tris(3,5-dichlorophenyl carbamate) (Chiralpak IC) and urea (B33335) derivatives. chalcogen.ronih.gov The mobile phase composition is optimized to achieve baseline resolution of the enantiomers. chalcogen.ro
Capillary Electrophoresis (CE) : CE offers an alternative method for chiral separation. nih.gov Using sulfated β-cyclodextrin as a chiral selector in the background electrolyte allows for the baseline resolution of celiprolol enantiomers in a short analysis time.
These analytical methods are validated according to international guidelines to ensure they are accurate, precise, and reliable for quality control purposes. chalcogen.roresearchgate.net
| Analytical Technique | Chiral Selector/Stationary Phase | Key Features |
| Chiral HPLC | Cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC) chalcogen.roresearchgate.net | Sensitive and selective, allows for determination in biological fluids and pharmaceutical formulations. chalcogen.roresearchgate.net |
| Chiral HPLC | Urea derivative CSP nih.gov | Direct resolution of enantiomers, elution order can be controlled by mobile phase composition. nih.gov |
| Capillary Electrophoresis | Sulfated β-cyclodextrin | Fast analysis time (<10 minutes), baseline resolution. |
Advanced Analytical Methodologies for Celiprolol Hydrochloride
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods offer a rapid and non-destructive approach for the quantitative analysis of celiprolol (B1668369) hydrochloride. These techniques are based on the interaction of the drug molecule with electromagnetic radiation.
UV Spectrophotometric Methods (e.g., Zero Order Derivative, Area Under Curve)
Ultraviolet (UV) spectrophotometry is a widely employed technique for the determination of celiprolol hydrochloride. ijpsr.com Simple, specific, accurate, and cost-effective UV spectrophotometric methods have been developed and validated for its estimation in tablet formulations. ijpsr.com
One common approach involves zero-order derivative spectrophotometry . In this method, the absorbance of the drug solution is measured at its wavelength of maximum absorption (λmax), which for celiprolol hydrochloride is typically around 232 nm. ijpsr.com The concentration of the drug is then determined by comparing its absorbance to a calibration curve prepared from standard solutions. ijpsr.com Linearity for this method has been established in the concentration range of 3-18 µg/ml. ijpsr.com
Another valuable UV spectrophotometric technique is the Area Under the Curve (AUC) method . ijpsr.comresearchgate.net This method involves calculating the integrated area under the UV spectrum of the drug over a specific wavelength range. The AUC is directly proportional to the concentration of the analyte. researchgate.net For celiprolol hydrochloride, the AUC method has been successfully applied for its quantification. ijpsr.com Both zero-order derivative and AUC methods have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, precision, and accuracy. ijpsr.com
Derivative spectrophotometry, including first, second, and third-order derivatives, can also be utilized to enhance the resolution of the spectra and eliminate interference from excipients. documentsdelivered.comresearchgate.net These methods have been shown to be accurate and precise for the determination of celiprolol hydrochloride in a concentration range of 0.5-30 μg/mL. documentsdelivered.comresearchgate.net
Table 1: UV Spectrophotometric Methods for Celiprolol Hydrochloride Analysis
| Method | Wavelength/Range | Concentration Range | Reference |
|---|---|---|---|
| Zero Order Derivative | 232 nm | 3-18 µg/ml | ijpsr.com |
| Zero Order | 286.6 nm | 0.5-30 µg/mL | documentsdelivered.comresearchgate.net |
| First Order Derivative | 306.6 and 272.2 nm | 0.5-30 µg/mL | documentsdelivered.comresearchgate.net |
| Second Order Derivative | 319.2, 289.8 and 250.2 nm | 0.5-30 µg/mL | documentsdelivered.comresearchgate.net |
| Third Order Derivative | 325.6, 304.8, 242.2 and 219.6 nm | 0.5-30 µg/mL | documentsdelivered.comresearchgate.net |
| Area Under Curve | 230-240 nm | 2.5-80.0 µg/ml | researchgate.net |
| Area Under Curve (1st Order) | 284.4-379.2 and 248.6-284.4 nm | 0.5-30 µg/mL | documentsdelivered.com |
| Area Under Curve (2nd Order) | 306.4-372.2, 271.2-306.4 and 239.4-271.2 nm | 0.5-30 µg/mL | documentsdelivered.com |
Chromatographic Separation Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of celiprolol hydrochloride, especially in complex matrices like biological fluids. scispace.com
High Performance Liquid Chromatography (HPLC) Development
HPLC methods for celiprolol hydrochloride analysis have been extensively developed and validated. ijcrcps.comresearchgate.netakjournals.com These methods are known for their high sensitivity, specificity, and accuracy. researchgate.netakjournals.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for celiprolol analysis. ijcrcps.comsielc.comnih.gov In RP-HPLC, a non-polar stationary phase, such as C8 or C18, is used with a polar mobile phase. scispace.comijcrcps.comresearchgate.netakjournals.comsielc.com This allows for the effective separation of celiprolol from other compounds based on its hydrophobicity. researchgate.net For instance, a method using a Hypurity C8 column has been developed for the simultaneous determination of celiprolol HCl and chlorthalidone (B1668885). researchgate.netakjournals.com Another method utilizes a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com
As celiprolol is a chiral molecule, existing as two enantiomers, chiral stationary phases (CSPs) are employed for their separation. researchgate.netchalcogen.roepa.gov This is important as enantiomers can have different pharmacological activities. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (Chiralpak IC), have proven to be effective for the enantiomeric resolution of celiprolol. researchgate.netchalcogen.roepa.gov Other cellulose and amylose-based CSPs have also been evaluated for the chiral separation of a wide range of pharmaceuticals, including celiprolol. core.ac.uknih.gov
Both isocratic and gradient elution strategies are utilized in HPLC methods for celiprolol hydrochloride. danaher.com
Isocratic elution , where the mobile phase composition remains constant throughout the run, is valued for its simplicity, reproducibility, and cost-effectiveness, making it suitable for routine quality control analysis. danaher.comresearchgate.netmdpi.com Several isocratic HPLC methods have been developed for celiprolol, often using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer solution. ijcrcps.comakjournals.com For example, a mixture of methanol and phosphate (B84403) buffer (35:65, v/v) at pH 7.0 has been used as a mobile phase. akjournals.com
Gradient elution , which involves a gradual change in the mobile phase composition during the analysis, offers greater flexibility and is particularly useful for separating complex mixtures with a wide range of polarities. danaher.comchromatographyonline.com This approach can lead to improved peak resolution and shorter analysis times. danaher.com A gradient elution method using a mobile phase of methanol and 0.1% triethylammonium (B8662869) phosphate at pH 4.0 has been developed for the determination of a celiprolol intermediate and its impurities. nih.gov Another method for the analysis of celiprolol and atenolol (B1665814) in human plasma employed a gradient elution with 10 mM formic acid in methanol. researchgate.net A strategic combination of isocratic and gradient elution can also be employed to effectively separate both highly polar and weakly polar components in a single run. nih.gov
The choice of detector is critical for achieving the desired sensitivity and selectivity in HPLC analysis.
UV detection is the most commonly used detection modality for celiprolol hydrochloride due to its simplicity and robustness. scispace.comijcrcps.comnih.gov The detection wavelength is typically set at or near the λmax of celiprolol, such as 225 nm, 236 nm, or 237 nm. ijcrcps.comakjournals.comnih.gov
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. researchgate.netchalcogen.roepa.gov Celiprolol exhibits native fluorescence, which can be exploited for its detection at low concentrations. An HPLC method with fluorescence detection (excitation at 250 nm and emission at 482 nm) has been developed for the determination of celiprolol in plasma. ijcrcps.com For the analysis of celiprolol enantiomers, fluorescence detection is often preferred to achieve the required low limits of detection in biological samples. researchgate.netchalcogen.roepa.gov
Table 2: HPLC Methods for Celiprolol Hydrochloride Analysis
| Stationary Phase | Mobile Phase | Elution | Detection | Application | Reference |
|---|---|---|---|---|---|
| Hypurity C8 | Methanol and 0.04 M phosphate buffer (35:65, v/v), pH 7.0 | Isocratic | UV (225 nm) | Simultaneous determination with chlorthalidone in tablets and biological fluids | researchgate.netakjournals.com |
| Chiralpak IC | n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v) | Isocratic | Fluorescence | Enantiomeric separation in human plasma, urine, and pharmaceutical formulations | researchgate.netchalcogen.roepa.gov |
| Ultrasphere C18 | Methanol and 0.1% triethylammonium phosphate, pH 4.0 | Gradient | UV (236 nm) | Determination of a process intermediate and its impurities | nih.gov |
| Atlantis C18 | 10 mM formic acid in 2% methanol and 10 mM formic acid in methanol | Gradient | MS-MS | Quantitation in human plasma | researchgate.net |
| Reversed-phase column | Acetonitrile and phosphate buffer pH 3.5 (+0.05% triethylamine) | Not Specified | Not Specified | Determination in human plasma | ijcrcps.com |
| XBridge™ C18 | Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 10.5) (34:66, v/v) | Isocratic | Fluorescence (Ex: 250 nm, Em: 482 nm) | Determination in plasma | ijcrcps.com |
Coupled Techniques (e.g., LC-Mass Spectrometry)
The coupling of liquid chromatography (LC) with mass spectrometry (MS) has proven to be a powerful tool for the analysis of celiprolol hydrochloride and its related substances. LC-MS combines the separation capabilities of LC with the sensitive and selective detection of MS, enabling the identification and quantification of the drug and its degradation products, even at low concentrations.
In one study, stress degradation of celiprolol hydrochloride was investigated under various conditions, including acid and base hydrolysis, oxidation, and photolysis. nih.gov The resulting degradation products were successfully separated using an Inertsil ODS-3V C-18 HPLC column with a gradient mobile phase. nih.gov The structures of these degradants were then characterized using high-resolution mass spectrometry (HR-MS) and multi-stage tandem mass spectrometry (MSn). nih.gov This hyphenated approach allowed for the establishment of a comprehensive mass fragmentation pattern for the parent drug, which was then applied to elucidate the structures of the seven identified degradation products. nih.gov
Another application of LC-MS involves the simultaneous determination of celiprolol hydrochloride and other drugs, such as chlorthalidone, in pharmaceutical formulations and biological fluids. akjournals.com A reversed-phase HPLC method coupled with UV detection has been developed for this purpose, demonstrating good linearity, sensitivity, and accuracy. akjournals.com While this method primarily uses UV detection, the principles can be readily adapted for LC-MS to enhance selectivity and sensitivity, particularly in complex biological matrices. akjournals.comresearchgate.net
The utility of LC-MS extends to the analysis of process intermediates of celiprolol. A gradient high-performance liquid chromatography (HPLC) method was developed to determine a key synthetic intermediate, 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, and its potential impurities. nih.gov This method, while using UV detection, highlights the capability of LC to separate structurally similar compounds, a crucial prerequisite for accurate MS analysis. nih.gov
Other Chromatographic Applications (e.g., HPTLC, UPLC)
Beyond conventional HPLC, other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC) have been employed for the analysis of celiprolol hydrochloride.
HPTLC offers a rapid and cost-effective method for the quantification of celiprolol in human plasma. nih.gov A study demonstrated a sensitive HPTLC method where celiprolol was extracted from plasma, spotted on silica (B1680970) gel plates, and quantified using a TLC scanner. nih.gov The method was found to be suitable for pharmacokinetic studies, with a detection limit of 10 ng/mL and an average recovery of over 72%. nih.gov
UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of sub-2 µm particles. acgpubs.org A stability-indicating UPLC method was developed for the simultaneous determination of various beta-blockers and diuretics, including compounds structurally related to celiprolol. acgpubs.org This method, validated according to ICH guidelines, demonstrated excellent specificity, linearity, accuracy, and precision with a short runtime of 3.3 minutes. acgpubs.org Such UPLC methods can be readily adapted for the analysis of celiprolol hydrochloride, providing a high-throughput option for quality control and stability testing. acgpubs.org
Structural Elucidation via Advanced Techniques
The definitive structural confirmation of celiprolol hydrochloride and its related compounds relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, LC-NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. tandfonline.com For celiprolol hydrochloride, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been utilized to assign the signals of its ¹H and ¹³C spectra, providing a detailed map of its molecular structure. nih.gov
In the context of degradation studies, NMR plays a crucial role in confirming the structures of impurities and degradation products. researchgate.net After initial characterization by LC-MS, degradation products can be isolated and subjected to 1D and 2D NMR analysis. nih.gov For instance, two degradation products of celiprolol hydrochloride were isolated and their structures were unequivocally confirmed using these NMR techniques. nih.gov
Furthermore, the hyphenated technique of LC-NMR allows for the structural analysis of unstable compounds that cannot be easily isolated. nih.gov In one study, a degradation product of celiprolol that proved unstable during isolation was successfully characterized using stopped-flow LC-¹H NMR experiments. nih.govresearchgate.net This technique provides direct structural information of the analyte as it elutes from the chromatography column. researchgate.net
High-Resolution Mass Spectrometry (HR-MS, MSn)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. americanpharmaceuticalreview.com This information is critical for confirming the identity of celiprolol hydrochloride and for identifying unknown impurities and degradation products. americanpharmaceuticalreview.com
Multi-stage tandem mass spectrometry (MSn) experiments provide detailed information about the fragmentation pathways of a molecule. nih.gov By analyzing the fragment ions, the structure of the parent molecule can be pieced together. This approach was instrumental in establishing a comprehensive mass fragmentation pattern for celiprolol hydrochloride, which was then used to characterize its degradation products. nih.gov The combination of HR-MS and MSn provides a powerful strategy for the structural elucidation of even minor components in a complex mixture. nih.govresearchgate.net
Analytical Method Validation and Quality Control
The validation of analytical methods is a critical requirement of the International Council for Harmonisation (ICH) to ensure that the methods are suitable for their intended purpose. researchgate.neteuropa.eu This involves a thorough assessment of several key parameters to guarantee the reliability and accuracy of the analytical data. europa.euelementlabsolutions.com
Assessment of Specificity, Linearity, Precision, Accuracy, and Robustness
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. elementlabsolutions.com For celiprolol hydrochloride, this is demonstrated by the absence of interference from these components at the retention time of the main peak. researchgate.netchalcogen.ro
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com For celiprolol hydrochloride, linearity is typically established by analyzing a series of solutions at different concentrations and demonstrating a linear relationship between concentration and response. researchgate.netresearchgate.netijpsr.com
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility. europa.euchalcogen.ro
Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. researchgate.netijpsr.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comijpsr.com For HPLC methods, this may involve varying the mobile phase composition, pH, flow rate, and column temperature. acgpubs.orgeuropa.eu
The table below summarizes the validation parameters for an HPLC method developed for the determination of celiprolol enantiomers. researchgate.net
| Validation Parameter | S-(-)-celiprolol | R-(+)-celiprolol |
| Linearity Range (ng/mL) | 5-250 | 5-250 |
| Intra-day Precision (%RSD) | 0.83 - 1.94 | 0.86 - 1.81 |
| Inter-day Precision (%RSD) | 0.85 - 1.95 | 0.86 - 1.87 |
| Intra-day Accuracy (% Error) | -3.67 - 1.69 | -4.40 - 1.81 |
| Inter-day Accuracy (% Error) | -4.27 - 1.62 | -4.00 - 1.96 |
| Detection Limit (ng/mL) in plasma | 1.5 | 1.5 |
| Detection Limit (ng/mL) in urine | 2.5 | 2.5 |
| This data is based on a study for the determination of celiprolol enantiomers and serves as an example of typical validation parameters. researchgate.netchalcogen.ro |
A summary of a validated HPLC method for the simultaneous determination of celiprolol HCl and chlorthalidone is presented below. researchgate.net
| Parameter | Celiprolol HCl | Chlorthalidone |
| Linearity Range (µg/mL) | 0.2 - 20 | 0.2 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.06 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.20 | 0.14 |
| This table illustrates the validated parameters for a specific HPLC method. researchgate.net |
Determination of Detection and Quantification Limits
The sensitivity of analytical methods for Celiprolol hydrochloride is crucial for its determination in both bulk drug and biological matrices. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters that define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and spectrophotometry, have been employed to establish these limits for Celiprolol hydrochloride.
For HPLC methods, the LOD and LOQ can vary based on the detector used (e.g., UV, fluorescence) and the sample matrix (e.g., plasma, urine). A sensitive HPLC method with fluorescence detection for the enantiomers of celiprolol reported detection limits of 1.5 ng/mL in plasma and 2.5 ng/mL in urine. researchgate.netnih.gov Another HPLC method using a silanol deactivated C18 column with fluorescence detection established a detection limit of 5 ng/mL in plasma. bohrium.com When coupled with a UV detector, a reversed-phase HPLC method for simultaneous determination of celiprolol HCl and chlorthalidone showed an LOD of 0.06 µg/mL (60 ng/mL) and an LOQ of 0.20 µg/mL (200 ng/mL) for celiprolol. pharmaffiliates.comchalcogen.ro
Spectrophotometric methods have also been developed, offering a simpler alternative for quantification. These methods, including zero, first, second, and third-order derivative spectrophotometry, have demonstrated considerable sensitivity. For these techniques, the LOD for Celiprolol hydrochloride was found to be in the range of 0.0124-0.0632 µg/mL, with the LOQ ranging from 0.0415-0.1632 µg/mL. nih.gov
The table below summarizes the reported LOD and LOQ values for Celiprolol hydrochloride using different analytical methodologies.
Table 1: Detection and Quantification Limits for Celiprolol Hydrochloride
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| HPLC with Fluorescence Detection | Plasma | 1.5 ng/mL | 1.0 ng/mL pharmaffiliates.com |
| HPLC with Fluorescence Detection | Urine | 2.5 ng/mL | Not Reported |
| HPLC with Fluorescence Detection | Plasma | 5.0 ng/mL | Not Reported |
| RP-HPLC with UV Detection | --- | 0.06 µg/mL | 0.20 µg/mL |
Degradation Product Profiling and Stability Research
Understanding the degradation behavior of Celiprolol hydrochloride is essential for ensuring its quality, safety, and efficacy. Stability studies, particularly forced degradation, are performed to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies under Various Stress Conditions (Hydrolytic, Photolytic, Oxidative, Thermal)
Forced degradation studies involve subjecting Celiprolol hydrochloride to stress conditions more severe than accelerated stability testing, as prescribed by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies are designed to intentionally degrade the molecule to an extent of 5-20%, which helps in revealing the potential degradation pathways and the intrinsic stability of the drug.
Research indicates that Celiprolol hydrochloride exhibits variable stability under different stress conditions. researchgate.net
Hydrolytic Degradation: The compound is highly susceptible to hydrolysis, with maximum degradation observed under basic conditions. researchgate.net Studies show complete degradation of both S-(-)- and R-(+)-celiprolol in 0.1 M sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov Significant degradation also occurs in acidic media, with complete degradation noted in 1 M hydrochloric acid (HCl). researchgate.netnih.gov The drug also degrades under neutral hydrolytic conditions. researchgate.net
Oxidative Degradation: Celiprolol hydrochloride degrades when exposed to strong oxidative conditions, such as high concentrations of hydrogen peroxide (H₂O₂). researchgate.net However, it was reported to be stable when challenged with the radical initiator AIBN (Azobisisobutyronitrile). researchgate.net In one study, the S- and R-enantiomers were found to be unstable in hydrogen peroxide concentrations ranging from 3% to 20%. nih.gov
Photolytic Degradation: Significant degradation occurs when the drug is exposed to light, indicating its photosensitive nature. researchgate.net
Thermal Degradation: The drug is relatively stable to thermal stress. researchgate.net Studies where the solid drug was exposed to dry heat (e.g., 80°C) showed that it remained stable. researchgate.netresearchgate.net
The following table summarizes the behavior of Celiprolol hydrochloride under various forced degradation conditions.
Table 2: Summary of Forced Degradation Studies on Celiprolol Hydrochloride
| Stress Condition | Reagent/Parameter | Observation |
|---|---|---|
| Acidic Hydrolysis | 0.1 N - 1 M HCl | Significant to complete degradation. researchgate.netnih.govresearchgate.net |
| Basic Hydrolysis | 0.1 N NaOH | Maximum and complete degradation observed. researchgate.netnih.govresearchgate.net |
| Neutral Hydrolysis | Water | Degradation observed. researchgate.net |
| Oxidative Stress | 3% - 30% H₂O₂ | Degradation occurs, especially upon severe exposure. nih.govresearchgate.net |
| Oxidative Stress | AIBN | Stable. researchgate.net |
| Photolytic Stress | Light exposure (as per ICH) | Significant degradation. researchgate.net |
Identification and Characterization of Degradants
Following forced degradation, a crucial step is the separation, identification, and structural elucidation of the resulting degradation products (DPs). For Celiprolol hydrochloride, these studies have revealed the formation of multiple degradants under various stress conditions.
A comprehensive study identified a total of seven degradation products formed under the combined stress conditions of hydrolysis, oxidation, and photolysis. researchgate.net The separation of these degradants from the parent drug was successfully achieved using a stability-indicating reversed-phase HPLC method on an Inertsil ODS-3V C-18 column. researchgate.net
The characterization of these DPs required a suite of advanced hyphenated analytical techniques. researchgate.net
Mass Spectrometry (MS): A detailed mass fragmentation pattern of the parent drug was first established using high-resolution mass spectrometry (HR-MS) and multi-stage tandem mass spectrometry (MSⁿ). This approach was then applied to characterize the structures of the degradation products by analyzing their mass-to-charge ratios and fragmentation patterns. researchgate.net Online H/D exchange MS data also supported the structural analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, two of the degradation products were successfully isolated from the reaction mixture and subjected to one-dimensional (1D) and two-dimensional (2D) NMR studies. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): One of the degradation products proved to be unstable during the isolation process. To overcome this challenge, its structure was confirmed using online LC-NMR studies, which allows for the analysis of compounds directly as they elute from the HPLC column without the need for prior isolation. researchgate.net
These advanced analytical methodologies provide an indispensable toolkit for the comprehensive profiling of degradation products, ensuring that analytical methods can accurately quantify the active ingredient without interference from its potential impurities. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Celiprolol hydrochloride |
| S-(-)-celiprolol |
| R-(+)-celiprolol |
| Sodium hydroxide |
| Hydrochloric acid |
| Hydrogen peroxide |
| Azobisisobutyronitrile (AIBN) |
| S-(-)-acebutolol |
| Chlorthalidone |
Pharmacogenomic Investigations of Celiprolol Hydrochloride Disposition
Genetic Polymorphisms Affecting Pharmacokinetics
Genetic variations within genes encoding drug transporter proteins can significantly alter the pharmacokinetics of celiprolol (B1668369) hydrochloride. These transporters, located in key tissues such as the intestine, liver, and kidneys, play a crucial role in the drug's absorption and elimination. nih.gov In vitro studies have identified celiprolol as a substrate for the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, and the influx transporters Organic Anion Transporting Polypeptide 1A2 (OATP1A2) and OATP2B1, encoded by the SLCO1A2 and SLCO2B1 genes, respectively. nih.gov
Variants in Efflux Transporters (e.g., ABCB1 gene encoding P-glycoprotein)
The ABCB1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, is a key player in the disposition of many drugs, including celiprolol. helsinki.figenecards.org P-gp is expressed in various tissues and functions to pump substrates out of cells, thereby influencing drug absorption and distribution. nih.gov Genetic polymorphisms in the ABCB1 gene have been investigated for their impact on celiprolol pharmacokinetics.
A study involving 195 healthy volunteers identified associations between specific ABCB1 variants and celiprolol exposure. nih.govnih.gov The c.3435T>C and c.2677T/G>A variants in the ABCB1 gene were found to be associated with a reduced area under the plasma concentration-time curve (AUC) for celiprolol. nih.govnih.govresearchgate.net Furthermore, an analysis of ABCB1 haplotypes revealed that three specific haplotypes were also linked to decreased celiprolol AUC. nih.govresearchgate.net These findings suggest that individuals carrying these genetic variants may have increased P-gp activity, leading to enhanced efflux of celiprolol and consequently lower systemic exposure.
| Gene | Variant | Effect on Celiprolol Pharmacokinetics | Reference |
| ABCB1 | c.3435T>C | Associated with reduced AUC | nih.gov, nih.gov, researchgate.net |
| ABCB1 | c.2677T/G>A | Associated with reduced AUC | nih.gov, nih.gov, researchgate.net |
Variants in Uptake Transporters (e.g., SLCO1A2, SLCO2B1 genes encoding Organic Anion Transporting Polypeptides)
The uptake of celiprolol into cells is mediated, in part, by Organic Anion Transporting Polypeptides (OATPs), which are encoded by the SLCO gene family. guidetopharmacology.org Specifically, OATP1A2 (encoded by SLCO1A2) and OATP2B1 (encoded by SLCO2B1) have been shown to transport celiprolol in vitro. nih.gov These transporters are expressed in tissues critical for drug absorption and disposition. nih.gov
Research has demonstrated a significant association between a variant in the SLCO1A2 gene and celiprolol pharmacokinetics. The SLCO1A2 c.516A>C variant was linked to a reduced AUC of celiprolol. nih.govnih.govresearchgate.net This suggests that this genetic variation may lead to decreased function of the OATP1A2 transporter, resulting in lower absorption of celiprolol. In contrast, a candidate gene analysis in 195 volunteers did not find any associations between variants in the SLCO2B1 gene and the pharmacokinetics of celiprolol. helsinki.fi
| Gene | Variant | Effect on Celiprolol Pharmacokinetics | Reference |
| SLCO1A2 | c.516A>C | Associated with reduced AUC | nih.gov, nih.gov, researchgate.net |
| SLCO2B1 | - | No significant association found in a candidate gene analysis | helsinki.fi |
Association Studies between Genotype and Celiprolol Exposure
Association studies have been instrumental in connecting specific genetic profiles with variations in celiprolol exposure. A significant study involving 195 healthy volunteers investigated the link between a wide range of genetic variants and celiprolol pharmacokinetics. nih.govnih.gov This research confirmed that variants in the candidate genes ABCB1 and SLCO1A2 are associated with altered celiprolol exposure. nih.gov
Specifically, the ABCB1 c.3435T>C and c.2677T/G>A variants, along with the SLCO1A2 c.516A>C variant, were all associated with a reduced area under the plasma concentration-time curve (AUC) for celiprolol. nih.govnih.gov This indicates that individuals with these genotypes tend to have lower systemic exposure to the drug.
The study also highlighted evidence of gene-gene interactions between SLCO1A2 and ABCB1 variants, suggesting a combined effect of these transporters on celiprolol absorption. nih.govnih.gov The interplay between the uptake transporter OATP1A2 and the efflux transporter P-gp appears to be a critical determinant of celiprolol's bioavailability. nih.govnih.gov
Predictive Pharmacogenomic Modeling for Disposition Variability
To better predict the variability in celiprolol disposition, researchers have developed a genotype scoring system. nih.govnih.govresearchgate.net This model was created based on the identified variants in the ABCB1 and SLCO1A2 genes that are associated with reduced celiprolol exposure. nih.govnih.gov By assigning scores to different genotypes, the study participants were stratified into "low exposure" and "high exposure" genotype groups. nih.govresearchgate.net
The results of this predictive model were striking. The mean AUC of celiprolol in the low exposure genotype group was only 55% of the mean AUC observed in the high exposure group, a statistically significant difference. nih.govresearchgate.net This demonstrates the potential of pharmacogenomic modeling to forecast an individual's likely exposure to celiprolol based on their genetic makeup. Such predictive models could be valuable tools for personalizing celiprolol therapy in the future, although further research is needed to validate these findings in clinical settings.
Molecular and Pharmacological Drug Interactions Involving Celiprolol Hydrochloride
Interactions with Drug Transporters
The absorption and disposition of celiprolol (B1668369) hydrochloride are significantly influenced by drug transporters, particularly P-glycoprotein and Organic Anion Transporting Polypeptides.
Effects of P-glycoprotein Inhibitors and Inducers
Celiprolol is a known substrate of P-glycoprotein (P-gp), an efflux transporter that pumps drugs out of cells, thereby reducing their absorption. nii.ac.jpnih.govexamine.com This interaction has significant clinical implications when celiprolol is co-administered with drugs that inhibit or induce P-gp activity.
P-gp Inhibitors:
The concomitant use of P-gp inhibitors can lead to increased plasma concentrations of celiprolol. e-lactancia.org For instance, the co-administration of itraconazole, a potent P-gp inhibitor, with celiprolol resulted in an 80% increase in the area under the curve (AUC) of celiprolol. e-lactancia.orgmedicines.org.uk Other P-gp inhibitors that are likely to increase celiprolol plasma concentrations include verapamil, erythromycin, clarithromycin, cyclosporine, and quinidine. e-lactancia.orgmedicines.org.uk Studies in rats have also shown that curcumin (B1669340), by down-regulating intestinal P-gp, can increase the maximum concentration (Cmax) and AUC of oral celiprolol. nih.gov
P-gp Inducers:
Conversely, P-gp inducers can decrease the plasma concentration of celiprolol. e-lactancia.org Co-administration of rifampicin, a well-known P-gp inducer, for five consecutive days led to a 40% reduction in celiprolol AUC. e-lactancia.org St. John's wort is another substance that can induce P-gp and potentially decrease celiprolol levels. e-lactancia.org
Table 1: Effects of P-glycoprotein Modulators on Celiprolol Hydrochloride
| Modulator Type | Example Drug(s) | Effect on Celiprolol Plasma Concentration |
|---|---|---|
| Inhibitors | Itraconazole, Verapamil, Erythromycin, Clarithromycin, Cyclosporine, Quinidine | Increase |
| Inducers | Rifampicin, St. John's Wort | Decrease |
Effects of Organic Anion Transporting Polypeptide (OATP) Inhibitors
Celiprolol is a substrate for the intestinal uptake transporters Organic Anion Transporting Polypeptide 1A2 (OATP1A2) and OATP2B1. nih.gove-lactancia.orgexamine.comexamine.com Inhibition of these transporters can lead to decreased absorption of celiprolol.
Clinical studies have demonstrated that grapefruit juice and orange juice, which are known to inhibit OATPs, can significantly reduce the oral absorption of celiprolol. nii.ac.jpe-lactancia.org Specifically, citrus juices have been shown to decrease the AUC and Cmax of celiprolol by approximately 90% through the inhibition of OATP2B1 activity. e-lactancia.org Another study suggested the involvement of OATP-A in the saturable transport of celiprolol. core.ac.uk This highlights the potential for clinically significant interactions between celiprolol and dietary substances that inhibit OATP transporters. nih.gov Atenolol (B1665814) and fexofenadine (B15129) are other drugs identified as sensitive substrates for clinical OATP-mediated intestinal drug-drug interactions. nih.gov
Table 2: Effects of OATP Inhibitors on Celiprolol Hydrochloride
| Inhibitor | Transporter(s) Affected | Effect on Celiprolol Absorption |
|---|---|---|
| Grapefruit Juice | OATP | Decrease |
| Orange Juice | OATP | Decrease |
| Citrus Juices | OATP2B1 | Decrease (approx. 90% in AUC and Cmax) |
Receptor-Level Pharmacodynamic Interactions
The unique receptor binding profile of celiprolol hydrochloride, acting as a β1-antagonist and a partial β2-agonist, leads to several pharmacodynamic interactions with other cardiovascular drugs. nih.govpatsnap.com
Interactions with Other Adrenergic System Modulators
The interaction between celiprolol and other adrenergic modulators is complex due to its dual activity.
Beta-agonists: The partial β2-agonist activity of celiprolol may lead to a complex interaction with other beta-agonists. pharmacytimes.com While non-cardioselective beta-blockers can antagonize the effects of beta-2 agonists, the intrinsic sympathomimetic activity of celiprolol might mitigate this effect to some extent. pharmacytimes.comdrugs.com In fact, some studies suggest celiprolol may have mild bronchodilating properties. nih.goversnet.org
Beta-blockers: Combining celiprolol with other beta-blockers can intensify the effects on heart rate and blood pressure, increasing the risk of significant bradycardia and hypotension. patsnap.com For example, acebutolol (B1665407) and atenolol may increase the arrhythmogenic activities of celiprolol. drugbank.com
Alpha-2 Agonists: Celiprolol has a weak α2-antagonist action, which is generally considered not potent enough to block the effects of α2 agonists like clonidine. nih.gov
Interactions with Calcium Channel Modulators
Co-administration of celiprolol with calcium channel blockers can result in additive effects on atrioventricular conduction and myocardial contractility, potentially leading to bradycardia, hypotension, and in some cases, heart failure. e-lactancia.orgpatsnap.com
Non-dihydropyridine Calcium Channel Blockers: Verapamil and diltiazem (B1670644), when used with celiprolol, can significantly slow atrioventricular conduction and depress myocardial contractility. e-lactancia.orgmedicines.org.ukhpra.ie The risk of adverse effects, including arrhythmogenic activities, is increased with these combinations. drugbank.comdrugbank.com Careful monitoring is advised, and intravenous administration of either drug within 48 hours of discontinuing the other is not recommended. medicines.org.ukhpra.ie An increased risk of depression has been reported with the co-administration of diltiazem and beta-blockers. e-lactancia.org
Dihydropyridine (B1217469) Calcium Channel Blockers: While the interaction is generally less pronounced than with non-dihydropyridines, the risk of hypotension may be increased when celiprolol is used with dihydropyridine derivatives such as nifedipine. e-lactancia.org
Table 3: Interactions of Celiprolol Hydrochloride with Calcium Channel Modulators
| Calcium Channel Modulator | Type | Potential Interaction |
|---|---|---|
| Verapamil | Non-dihydropyridine | Increased risk of adverse effects, including arrhythmogenic activities. drugbank.comdrugbank.commayoclinic.orgmedscape.comdrugeruptiondata.com |
| Diltiazem | Non-dihydropyridine | Increased risk of arrhythmogenic activities and depression. e-lactancia.orgpatsnap.comdrugbank.comdrugeruptiondata.commedscape.comscispace.com |
| Nifedipine | Dihydropyridine | Increased risk of hypotension. e-lactancia.orghpra.ie |
Interactions with Prostaglandin (B15479496) Synthetase Inhibitors
Prostaglandin synthetase inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can diminish the antihypertensive effects of beta-blockers. e-lactancia.orgmedicines.org.ukhpra.ie
Indomethacin (B1671933): Indomethacin has been shown to decrease the antihypertensive activity of celiprolol. drugbank.com1mg.comdrugbank.commedindia.net This interaction is believed to occur through pharmacodynamic antagonism, where the inhibition of prostaglandin synthesis by indomethacin counteracts the blood pressure-lowering effects of celiprolol. medscape.com
Aspirin (B1665792): Similarly, aspirin can decrease the effects of celiprolol through pharmacodynamic antagonism. medscape.com
Ibuprofen: Ibuprofen may also decrease the hypotensive effects of beta-blockers like celiprolol. e-lactancia.orgmedicines.org.uk
This reduction in efficacy can lead to an increase in blood pressure, necessitating careful monitoring and potential adjustments in antihypertensive therapy. 1mg.com
Influence on Metabolism of Co-administered Drugs
While celiprolol hydrochloride undergoes minimal hepatic metabolism itself (approximately 1-3%), it is not metabolically inert and can participate in drug-drug interactions by influencing the metabolic pathways of other medications. drugbank.comhpra.ie Its interactions are primarily centered around the Cytochrome P450 enzyme system.
Celiprolol hydrochloride is identified as a substrate of the CYP2D6 isoenzyme. drugbank.com Although its own metabolism via this pathway is limited, its presence can affect the metabolism of other drugs that are also processed by CYP2D6. drugbank.com Research indicates that celiprolol can decrease the metabolism of theophylline (B1681296). drugbank.com This interaction is significant because a reduction in theophylline's metabolism can lead to higher serum concentrations, potentially increasing the risk of toxicity.
Conversely, drugs that inhibit or induce CYP2D6 can alter the plasma concentration of celiprolol. For instance, the metabolism of celiprolol can be decreased when co-administered with CYP2D6 inhibitors, and increased when combined with CYP2D6 inducers. drugbank.com
Table 1: Influence of Celiprolol Hydrochloride on the Metabolism of Co-administered Drugs via CYP450
| Co-administered Drug | Metabolic Enzyme | Effect of Interaction with Celiprolol |
| Theophylline | CYP450 (specific isoenzyme not detailed in source) | Decreased metabolism of theophylline drugbank.com |
| Amitriptyline | CYP2D6 | Celiprolol can decrease the metabolism of Amitriptyline drugbank.com |
| Benzyl alcohol | CYP450 (specific isoenzyme not detailed in source) | Celiprolol can decrease the metabolism of Benzyl alcohol drugbank.com |
Effects on Bioavailability of Co-administered Drugs
The impact of celiprolol hydrochloride on the bioavailability of other drugs is an area where direct research is limited. However, interactions can be inferred based on its known transport mechanisms. Celiprolol is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is present in the intestines and affects drug absorption. e-lactancia.orgnih.gov
When celiprolol is taken with other drugs that are also P-gp substrates, there is a potential for competitive inhibition, which could alter the absorption and bioavailability of either drug. For example, digitalis glycosides like digoxin (B3395198) are well-known P-gp substrates. thaiscience.info Co-administration of celiprolol with digitalis glycosides has been noted to potentially increase the atrioventricular (AV) conduction time, a pharmacodynamic interaction that may be influenced by pharmacokinetic changes. mims.commedicaldialogues.in While studies have not conclusively shown that celiprolol alters digoxin's bioavailability, their shared reliance on the P-gp transporter suggests a theoretical basis for such an interaction. nih.gov
Table 2: Potential for Celiprolol Hydrochloride to Affect Bioavailability of Co-administered Drugs
| Co-administered Drug | Shared Mechanism | Potential Interaction |
| Digoxin | P-glycoprotein (P-gp) substrate nih.govthaiscience.info | Potential for altered absorption due to competitive transport; pharmacodynamic interactions (increased AV conduction time) are noted mims.commedicaldialogues.in |
Potential for Analytical Interference in Drug Screening Tests
Celiprolol hydrochloride has been identified as a substance that can interfere with certain laboratory tests, specifically causing false-positive results in drug screening immunoassays. e-lactancia.orgmims.comniper.ac.in This interference is not due to the presence of a banned substance but results from the structural similarity between the celiprolol molecule and the target analyte of the test.
Research has shown that celiprolol exhibits significant cross-reactivity in enzyme-linked immunosorbent assay (ELISA) tests designed to screen for β2-agonists, such as terbutaline (B1683087). oup.com The antibodies used in these immunoassay kits are designed to recognize specific chemical structures. Celiprolol possesses a tert-butylamino substituent, a feature that the screening antibody for terbutaline also recognizes. oup.com This structural overlap leads to the antibody binding to celiprolol, thereby generating a false-positive result for the β2-agonist class. It is a generally accepted practice that positive results from initial immunoassay screens should be considered presumptive until they are confirmed by a more specific, secondary method like gas chromatography-mass spectrometry (GC-MS). researchgate.net
Table 3: Analytical Interference of Celiprolol Hydrochloride in Drug Screening
| Type of Test | Target Analyte Class | Basis of Interference | Outcome |
| Immunoassay (ELISA) | β2-Agonists (e.g., Terbutaline) | Cross-reactivity of the test antibody with the tert-butylamino substituent on the celiprolol molecule oup.com | False-positive result e-lactancia.orgmims.comoup.com |
Q & A
Q. What is the pharmacological mechanism of action of celiprolol hydrochloride, and how does its β1-antagonist/β2-agonist activity influence experimental design?
Celiprolol hydrochloride acts as a selective β1-adrenoreceptor antagonist with partial β2-agonist activity, classifying it as a selective adrenoreceptor modulator (SAM) . To study its dual activity, researchers should employ radioligand binding assays to quantify receptor affinity (e.g., using β1/β2-transfected cell lines) and functional assays (e.g., cAMP measurement) to assess agonist/antagonist effects. Dose-response curves must account for tissue-specific receptor density variations .
Q. How can researchers optimize synthesis routes for celiprolol hydrochloride to improve yield and purity?
Evidence suggests bypassing bromination steps and refining etherification reactions can shorten synthesis pathways and increase yields by >20% . Key steps include:
- Reaction monitoring : Use HPLC or TLC to track intermediate formation.
- Purity validation : Characterize final products via NMR (¹H/¹³C), mass spectrometry, and elemental analysis .
- Process scalability : Validate reproducibility across batch sizes using statistical process control (SPC) .
Q. What analytical methods are recommended for assessing celiprolol hydrochloride purity and enantiomeric separation?
- Chiral separation : Capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector achieves baseline resolution of enantiomers in <10 minutes under optimized conditions (52 mM acetate buffer, pH 4.0, 3.0 mM chiral selector, 19.5°C) .
- Purity assessment : HPLC with UV detection (λ = 230–280 nm) and validation per ICH guidelines for linearity, precision, and accuracy .
Advanced Research Questions
Q. How can conflicting data on celiprolol’s receptor selectivity be resolved in preclinical studies?
Discrepancies may arise from differences in tissue-specific receptor expression or assay conditions (e.g., buffer pH, temperature). Mitigation strategies:
- Standardized protocols : Use reference agonists/antagonists (e.g., isoproterenol for β-receptors) as internal controls .
- Cross-validation : Compare results across multiple models (e.g., isolated heart vs. vascular smooth muscle assays) .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .
Q. What formulation strategies enhance celiprolol’s bioavailability given its low absorption window?
Hydrodynamically balanced floating capsules (HBS) with HPMC K4M and liquid paraffin extend gastric retention and enable zero-order release kinetics (R² = 0.99 for Higuchi model). Key parameters:
Q. How should researchers design experiments to evaluate celiprolol’s enantiomer-specific pharmacokinetics?
- Experimental design : Central composite design (CCD) optimizes variables (e.g., pH, chiral selector concentration) for CE separation .
- Biological matrices : Spike plasma/urine samples with internal standards (e.g., deuterated celiprolol) to control matrix effects .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½ for each enantiomer .
Q. What methodologies address variability in celiprolol’s antihypertensive efficacy across preclinical models?
- Model selection : Compare normotensive vs. hypertensive rodent models (e.g., SHR rats) to assess context-dependent efficacy .
- Endpoint standardization : Measure blood pressure via telemetry for continuous data and cardiac output via echocardiography .
- Data normalization : Express results as % change from baseline to account for inter-subject variability .
Methodological Best Practices
- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, analysis code, and instrument calibration logs in supplementary materials .
- Ethical compliance : For human studies, detail participant selection criteria and informed consent protocols per institutional review board (IRB) guidelines .
- Conflict resolution : Use sensitivity analysis to identify outliers and apply Bayesian frameworks to reconcile contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
